

# Application Notes: Tenuazonic Acid- $^{13}\text{C}_{10}$ in Animal Feed Testing

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## Compound of Interest

Compound Name: Tenuazonic acid- $^{13}\text{C}_{10}$

Cat. No.: B12364266

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## Introduction

Tenuazonic acid (TeA) is a mycotoxin produced by various *Alternaria* species of fungi, which are common plant pathogens.[1] Consequently, TeA contaminates a wide range of agricultural commodities, including grains and cereals used in animal feed.[2][3] It is considered the most toxic among *Alternaria* mycotoxins and is frequently detected in feed samples.[4] The presence of TeA in animal feed poses a significant health risk to livestock, with toxic effects including emesis, salivation, gastro-intestinal hemorrhages, and reduced weight gain.[4][5] Given these risks, accurate and reliable quantification of TeA in animal feed is crucial for ensuring animal health and food safety.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying analytes in complex matrices. This technique utilizes a stable isotope-labeled version of the analyte, such as Tenuazonic acid- $^{13}\text{C}_{10}$ , as an internal standard. The labeled standard is chemically identical to the native analyte and behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly precise and accurate quantification.

These application notes provide a detailed protocol for the determination of Tenuazonic acid in animal feed using Tenuazonic acid- $^{13}\text{C}_{10}$  as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Principle of the Method

The method is based on the principle of Stable Isotope Dilution Analysis (SIDA). A known amount of the isotopically labeled internal standard, Tenuazonic acid- $^{13}\text{C}_{10}$ , is added to the animal feed sample prior to extraction. The sample is then extracted with an appropriate solvent, and the extract is purified. The final extract is analyzed by LC-MS/MS. The native Tenuazonic acid and the labeled internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the native Tenuazonic acid to the labeled internal standard with a calibration curve prepared with known concentrations of both the native and labeled compounds.

## Data Presentation

Table 1: Typical Contamination Levels of Tenuazonic Acid in Animal Feed

Feed Type	Number of Samples (n)	Percentage of Positive Samples (%)	Mean Concentration ( $\mu\text{g/kg}$ )	Maximum Concentration ( $\mu\text{g/kg}$ )
Swine Feed	1,141	55	255	-
Swine Feed	526	73	-	-
Cereal-based Feed (Slovenia)	433	26	219 (median)	2277
Sheep Feed (China)	-	>40	-	551
Cattle Feed (China)	-	>40	-	-

Data compiled from multiple sources.[\[4\]](#)[\[6\]](#)

Table 2: Method Validation Parameters for TeA Analysis in Animal Feed

Parameter	Result
Linearity (µg/kg)	25.0 - 500
Correlation Coefficient ( $r^2$ )	0.992
Limit of Detection (LOD) (µg/kg)	1.5
Limit of Quantification (LOQ) (µg/kg)	5.0
Recovery (%)	106%
Repeatability (CV, %)	3%
Within-laboratory reproducibility (CV, %)	18%

Data is representative of typical LC-MS/MS method performance.[\[7\]](#)

## Experimental Protocols

### Reagents and Materials

- Tenuazonic acid (TeA) analytical standard
- Tenuazonic acid- $^{13}\text{C}_{10}$  internal standard solution (in acetonitrile)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Ammonium acetate
- Formic acid
- Syringe filters (0.22 µm, PTFE)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

### Sample Preparation: QuEChERS-based Extraction

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation is often employed for mycotoxin analysis.[8][9]

- Weigh 5 g of a homogenized animal feed sample into a 50 mL centrifuge tube.
- Add a known amount of Tenuazonic acid- $^{13}\text{C}_{10}$  internal standard solution.
- Add 10 mL of water and vortex for 30 seconds.
- Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
- Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and vortex immediately for 1 minute.
- Centrifuge the tube at 4000 rpm for 5 minutes.
- Transfer an aliquot of the upper acetonitrile layer to a new tube.
- For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing a suitable sorbent (e.g., C18, PSA) to remove interfering matrix components.
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
- Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.
- Filter the reconstituted sample through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

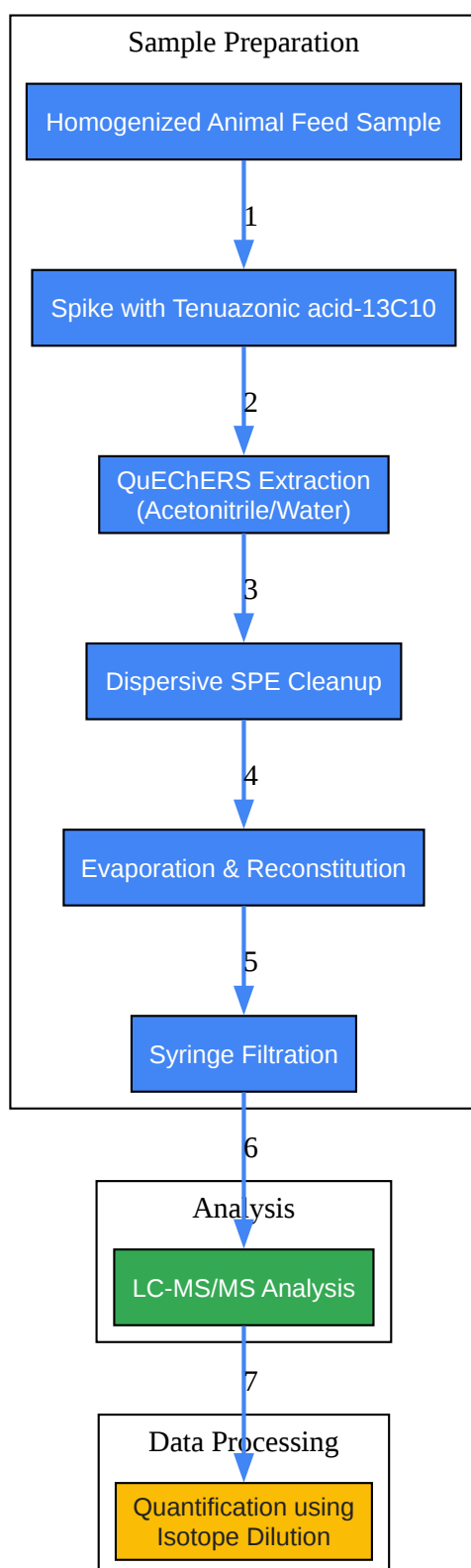
- Column: A C18 reversed-phase column is commonly used (e.g., Kinetex C18).[7]
- Mobile Phase: A gradient elution with a mobile phase consisting of A) water with ammonium acetate and B) methanol with ammonium acetate is often employed. Alkaline mobile phase conditions (pH ~8.3-8.7) can improve the chromatographic peak shape for TeA.[7][8][9]

- Flow Rate: 0.3 - 0.5 mL/min
- Injection Volume: 5 - 10  $\mu$ L
- Column Temperature: 40  $^{\circ}$ C

#### Mass Spectrometry (MS/MS) Conditions:

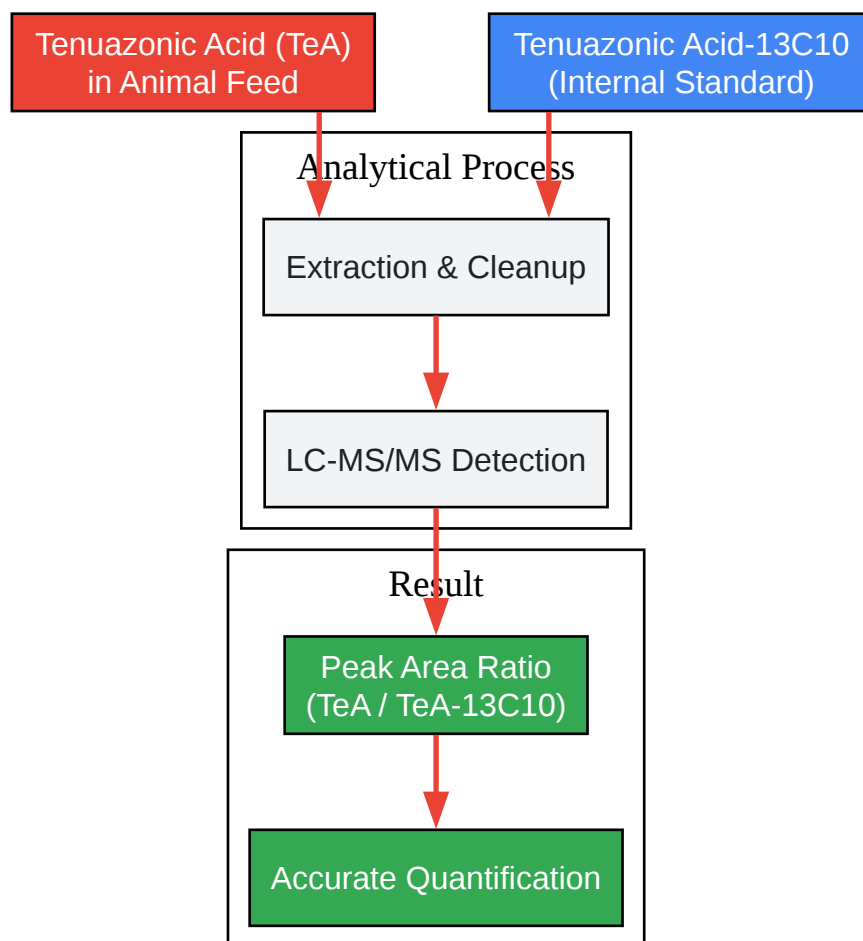
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes can be used, with negative mode often providing good sensitivity for TeA.
- Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for both Tenuazonic acid and Tenuazonic acid- $^{13}\text{C}_{10}$  for confirmation and quantification. The precursor ion for TeA is  $[\text{M}-\text{H}]^{-}$  at  $m/z$  196.1 and product ions could be  $m/z$  139.1 and  $m/z$  112.1. The transitions for the labeled internal standard will be shifted according to the number of  $^{13}\text{C}$  atoms.
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific instrument being used.

## Mandatory Visualizations



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Caption: Experimental workflow for Tenuazonic acid analysis in animal feed.



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Caption: Principle of Stable Isotope Dilution Analysis for Tenuazonic acid.

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